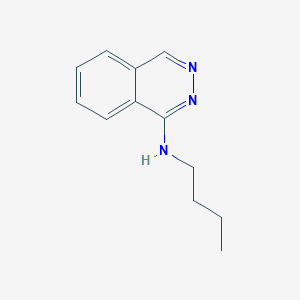

N-Butyl-1-phthalazinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butylphthalazin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-3-8-13-12-11-7-5-4-6-10(11)9-14-15-12/h4-7,9H,2-3,8H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSKLVMGCGRFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of N Butyl 1 Phthalazinamine

Quantum Chemical Characterization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These methods provide a microscopic view of the electronic structure, which in turn governs the molecule's reactivity and stability.

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

In studies of various phthalazinone derivatives, DFT calculations have been employed to determine these parameters. For instance, in a study of phthalazine-1(2H)-one, the calculated HOMO and LUMO energies revealed a significant energy gap, suggesting a charge transfer mechanism within the molecule. nih.gov A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

The electronic distribution of these orbitals is also significant. In related phthalazinone derivatives, calculations have shown that HOMO orbitals are often localized on the pyridazine (B1198779) ring, while LUMO orbitals are found on the π* orbitals of the same ring system. nih.gov This distribution is crucial for predicting how the molecule will interact with other chemical species. For N-Butyl-1-phthalazinamine, it can be inferred that the nitrogen atoms and the aromatic system would heavily influence the nature and energy of these frontier orbitals.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.37 |

| ΔE (HOMO-LUMO Gap) | 4.88 |

Note: The data in this table is representative of a related phthalazine derivative and is intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Electronegative atoms, such as nitrogen and oxygen, typically create regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Conversely, electropositive regions (electron-poor), often around hydrogen atoms, are prone to nucleophilic attack.

For phthalazine derivatives, MEP analysis helps in identifying the nucleophilic and electrophilic centers. In a study on a complex phthalazinone derivative, MEP analysis identified the pyridine (B92270) nitrogen and the azomethine nitrogen as potential sites for interaction. nih.gov The red-colored regions on an MEP map indicate the most negative potential, highlighting the likely sites for protonation and coordination with electrophiles. The blue regions represent the most positive potential. For this compound, the nitrogen atoms of the phthalazine ring and the exocyclic amine would be expected to be regions of high negative potential, making them key sites for chemical reactions.

Predictions of Chemical Reactivity and Kinetic Stability

The data derived from HOMO-LUMO and MEP analyses allow for the prediction of a molecule's general reactivity and stability. Global reactivity descriptors, which can be calculated from the energies of the frontier orbitals, provide quantitative measures of these properties. These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A larger value indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

Reaction Mechanism Elucidation Studies

Understanding the pathway by which a molecule is formed is crucial for optimizing its synthesis. DFT calculations are instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction, including the structures of reactants, products, intermediates, and transition states.

DFT-Based Mechanistic Pathways for Phthalazinamine Formation

While a specific DFT study on the formation of this compound was not identified, mechanistic studies on the synthesis of related phthalazine derivatives offer valuable insights. The formation of the phthalazine core often involves the condensation of a hydrazine (B178648) derivative with a suitable precursor. For N-substituted phthalazinamines, a common synthetic route is the nucleophilic substitution of a leaving group (such as a halogen) on the phthalazine ring with an amine.

Studies on Catalytic Cycle Intermediates and Transition States

Many modern synthetic methods for forming C-N bonds, which would be involved in the synthesis of this compound, rely on catalysis, often with transition metals like palladium. DFT studies are pivotal in mapping out the catalytic cycles of these reactions.

For a potential palladium-catalyzed amination to form this compound from a halophthalazine and butylamine (B146782) (a Buchwald-Hartwig amination), a typical catalytic cycle would involve:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the phthalazine.

Ligand Exchange/Coordination: The butylamine coordinates to the palladium center.

Deprotonation: A base removes a proton from the coordinated amine.

Reductive Elimination: The C-N bond is formed, yielding this compound and regenerating the palladium catalyst.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methodologies are pivotal in modern drug discovery for elucidating the complex relationships between a molecule's structure and its biological activity. For phthalazinamine derivatives, including this compound, Quantitative Structure-Activity Relationship (QSAR) studies provide predictive models that guide the synthesis of more potent and selective compounds. These models mathematically correlate variations in physicochemical properties of the compounds with their biological activities.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique used to understand the interaction between a series of ligands and a target receptor. ijpsonline.com This method calculates the steric and electrostatic fields of molecules to generate a quantitative model that relates these 3D properties to biological activity. google.com

A CoMFA study performed on a series of phthalazine derivatives as inhibitors of phosphodiesterase IV (PDE IV) yielded a statistically significant model with strong predictive power. nih.gov The analysis helps in visualizing the regions around the molecule where modifications would likely lead to an increase or decrease in inhibitory activity.

The statistical quality of the CoMFA model is crucial for its reliability. The model for phthalazine derivatives demonstrated good internal and external predictive ability, as indicated by its statistical parameters. nih.govresearchgate.net

Table 1: Statistical Validation of the CoMFA Model for Phthalazine Derivatives

| Parameter | Value | Description |

| Cross-validation coefficient (q²) | 0.507 | Indicates the internal predictive ability of the model, determined by the leave-one-out method. |

| Conventional coefficient (r²) | 0.98 | Represents the correlation between the predicted and actual biological activities for the training set. |

| Optimum Number of Components | 6 | The number of principal components used to generate the most robust statistical model. |

| Predictive Correlation Coefficient | 0.59 | Validates the model's ability to predict the activity of an external test set of seven molecules. |

This data is based on a CoMFA study on phthalazine derivatives as PDE IV inhibitors. nih.govresearchgate.net

The resulting 3D contour maps from the CoMFA study provide a visual guide for drug design. These maps highlight specific spatial regions where steric bulk or particular electrostatic charges (positive or negative) are favorable or unfavorable for biological activity. This information is instrumental in designing novel phthalazinamine derivatives with potentially enhanced PDE IV inhibitory potency. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide detailed insights into how a ligand, such as a phthalazinamine derivative, binds to its protein target at an atomic level. mdpi.com Docking predicts the preferred orientation of a ligand within a receptor's binding site, while MD simulations model the dynamic behavior of the ligand-protein complex over time, assessing its stability. mdpi.comrsc.org

Studies on phthalazine derivatives targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) illustrate the specific interactions that govern binding affinity. rsc.orgnih.gov In these simulations, the phthalazine core often acts as a scaffold, positioning key substituents to interact with amino acid residues in the enzyme's active site. nih.gov

Molecular docking studies revealed that the phthalazine ring can form crucial hydrogen bonds with residues such as Cys919 in the ATP binding domain of VEGFR-2. Further interactions, including hydrophobic contacts, are established by other parts of the molecule within grooves formed by residues like Asp1046, Cys1045, Ile888, and Glu885. nih.gov The specific nature and geometry of these interactions are critical determinants of the compound's inhibitory activity.

Following docking, MD simulations are performed to validate the stability of the predicted binding pose. rsc.org By simulating the atomic movements over a period (e.g., 50 nanoseconds), researchers can confirm that the key interactions observed in the docking study are maintained, indicating a stable and likely binding mode. The stability is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. nih.gov

Table 2: Key Ligand-Target Interactions for a Phthalazine Derivative in the VEGFR-2 Active Site

| Interacting Residue | Interaction Type | Part of Ligand Involved |

| Cys919 | Hydrogen Bond | Phthalazine Ring |

| Asp1046 | Hydrophobic Interaction | Distal Moieties |

| Cys1045 | Hydrophobic Interaction | Distal Moieties |

| Hie1026 | Hydrophobic Interaction | Distal Moieties |

| Ile888 | Hydrophobic Interaction | Distal Moieties |

| Glu885 | Hydrophobic Interaction | Distal Moieties |

This data is based on molecular modeling studies of phthalazine derivatives with the VEGFR-2 active site. nih.gov

These computational investigations are invaluable for understanding the molecular basis of the activity of phthalazinamine derivatives. The combined insights from QSAR, molecular docking, and MD simulations provide a robust framework for the rational design and optimization of new, more effective enzyme inhibitors based on the phthalazinamine scaffold. rsc.orgnih.gov

Derivatization Strategies and Synthetic Utility of N Butyl 1 Phthalazinamine

Functionalization of the N-Butyl-1-phthalazinamine Scaffold

The introduction of various substituents onto the this compound core can be achieved through a range of modern synthetic methodologies. These modifications are crucial for modulating the physicochemical and biological properties of the parent molecule.

Introduction of Diverse Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, represent powerful tools for the derivatization of the phthalazine (B143731) nucleus. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org While direct cross-coupling on the amino group of this compound can be challenging, a more common and effective strategy involves the use of a halogenated phthalazine precursor. For instance, starting from 1-chlorophthalazine (B19308), a variety of aryl, heteroaryl, and alkyl groups can be introduced at the 1-position via Suzuki coupling with corresponding boronic acids. organic-chemistry.orgresearchgate.netnih.gov Subsequently, the chloro group can be displaced by n-butylamine to yield the desired this compound derivatives.

Alternatively, if a di- or poly-halophthalazine is used as the starting material, one halogen can be selectively displaced to introduce the n-butylamino group, leaving the other halogen(s) available for subsequent cross-coupling reactions. This approach allows for the systematic introduction of a wide range of substituents at various positions on the phthalazine ring. The Buchwald-Hartwig amination offers a direct route to introduce various amino groups, and while challenging on an already aminated scaffold, it is a key method for the initial synthesis of substituted aminophthalazines from chlorophthalazines. wikipedia.orgorganic-chemistry.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Heterocyclic Scaffolds

| Entry | Halide Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Yield (%) |

| 1 | 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 3-Phenyl-6-(thiophen-2-yl)pyridazine | Low |

| 2 | 3-Halo-2-aminopyridine | Secondary Amine | Buchwald-Hartwig | RuPhos-precatalyst | N³-Substituted-2,3-diaminopyridine | Good |

| 3 | 3-Halo-2-aminopyridine | Primary Amine | Buchwald-Hartwig | BrettPhos-precatalyst | N³-Substituted-2,3-diaminopyridine | Good |

Data is illustrative of similar reactions on related nitrogen-containing heterocycles and not specific to this compound.

Synthesis of Fluorinated Phthalazinamine Analogs

The incorporation of fluorine atoms into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net The synthesis of fluorinated analogs of this compound can be envisioned through several synthetic strategies. One plausible approach involves the direct electrophilic fluorination of the phthalazine ring using modern fluorinating agents such as Selectfluor® (F-TEDA-BF₄). researchgate.netwikipedia.orgnih.gov The electron-rich nature of the phthalazine core, further enhanced by the amino substituent, would likely direct fluorination to specific positions on the aromatic ring. The reaction conditions, including solvent and temperature, would need to be carefully optimized to achieve the desired regioselectivity and yield.

Another strategy would involve the synthesis of this compound from a pre-fluorinated starting material, such as a fluorinated phthalic anhydride (B1165640) or a fluorinated o-cyanobenzaldehyde. This approach would provide unambiguous control over the position of the fluorine substituent.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Structure |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [F-TEDA-CH₂Cl][BF₄]₂ |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF |

Utilization as a Building Block for Fused Heterocyclic Systems

The this compound moiety is an excellent precursor for the construction of various fused heterocyclic systems, which are of significant interest in drug discovery due to their rigid structures and diverse biological activities.

Preparation of Triazolo[3,4-a]phthalazine Derivatives

The synthesis of the triazolo[3,4-a]phthalazine ring system typically proceeds through the cyclization of 1-hydrazinophthalazine. tubitak.gov.tr While this compound does not possess the necessary hydrazine (B178648) functionality for direct cyclization, it can be considered a precursor to the required intermediate. A potential synthetic route involves the diazotization of the primary amino group of 1-aminophthalazine (the parent compound of this compound) to form a diazonium salt. Subsequent reduction of the diazonium salt would yield the corresponding 1-hydrazinophthalazine. This hydrazine derivative can then be reacted with various one-carbon synthons, such as orthoesters or carboxylic acids, to construct the fused triazole ring. researchgate.net

An analogous strategy has been reported for the synthesis of 1,2,4-triazolo[1,5-b]pyridazines from 3-aminopyridazines, where the amino group is converted to a hydrazine, which then undergoes cyclization. researchgate.net

Synthesis of Pyrazolophthalazine and Indazolophthalazine Scaffolds

The construction of pyrazole-fused phthalazines from this compound would likely proceed through the intermediacy of a hydrazine derivative, similar to the synthesis of triazolophthalazines. The resulting 1-hydrazinophthalazine can react with 1,3-dicarbonyl compounds or their synthetic equivalents to form the pyrazole (B372694) ring. tandfonline.comnih.govtandfonline.com For instance, reaction with a β-ketoester would lead to the formation of a pyrazolone-fused phthalazine. The specific regioisomer of the resulting pyrazolophthalazine would depend on the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound.

The synthesis of indazolophthalazine scaffolds from aminophthalazine precursors is less commonly reported. However, multicomponent reactions involving phthalhydrazide (B32825) have been used to construct 2H-indazolo[2,1-b]phthalazine-triones. researchgate.netdntb.gov.ua While not a direct derivatization of this compound, this highlights the utility of the phthalazine core in constructing complex fused systems.

Table 3: Precursors for Fused Heterocyclic Systems from 1-Hydrazinophthalazine

| Target Fused System | Reagent for Cyclization |

| Triazolo[3,4-a]phthalazine | Formic acid, Orthoesters, Acyl chlorides |

| Pyrazolophthalazine | β-Diketones, β-Ketoesters, Enaminones |

This compound as a Chiral Ligand in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The this compound scaffold possesses several features that could potentially be exploited in the design of new chiral ligands. The two nitrogen atoms of the phthalazine ring, along with the exocyclic amino group, offer multiple coordination sites for metal centers.

To function as a chiral ligand, a chiral element must be introduced into the this compound structure. This could be achieved in several ways:

Introduction of a chiral center on the N-butyl group: For example, using a chiral amine such as (R)- or (S)-1-phenylethylamine in place of n-butylamine during the synthesis.

Derivatization of the amino group with a chiral auxiliary.

Introduction of a chiral substituent on the phthalazine ring.

While there are currently no specific reports on the use of this compound or its derivatives as chiral ligands in asymmetric catalysis, the broader class of N-heterocyclic compounds, such as aminopyridines, has been successfully employed in the development of chiral ligands for various metal-catalyzed reactions. nih.govnih.gov The exploration of chiral phthalazinamine derivatives as ligands remains an open and potentially fruitful area of research.

Design and Synthesis of Chiral Phosphine-Phthalazinamine Ligands (e.g., N-PINAP)

The design of chiral P,N-hybrid ligands is a cornerstone of modern asymmetric catalysis, leveraging the distinct electronic and steric properties of phosphorus and nitrogen atoms to create a well-defined chiral environment around a metal center. researchgate.net Ligands based on the this compound scaffold, such as N-PINAP analogues, are a class of axially chiral P,N-ligands that have demonstrated significant potential in enantioselective transformations. acs.org The core design principle involves the restricted rotation around an Ar–Ar single bond, creating stable, separable atropisomers. The phthalazine nitrogen atom acts as a soft donor for transition metals, while the phosphine (B1218219) group serves as a σ-donor and π-acceptor, influencing the electronic properties of the catalytic center.

The synthesis of these complex molecules often requires multi-step sequences. A common strategy avoids the challenging resolution of a racemic mixture by incorporating a chiral auxiliary derived from a natural chiral pool. This auxiliary directs the stereochemical outcome of the key bond-forming step that establishes the axial chirality. For instance, a synthetic route can be designed where an enantiomerically pure side chain is attached to the phthalazine core. acs.org

A general approach for the enantioselective synthesis of PINAP analogues involves a Palladium-catalyzed dynamic kinetic C–P cross-coupling reaction. This method has been successfully applied to the synthesis of various axially chiral P,N-ligands in good yields and high enantioselectivities. acs.org The synthesis of N-PINAP ligands, starting from a phthalazine derivative, can be conceptualized through a route that incorporates a chiral amine, which, after the construction of the biaryl axis and phosphination, can be removed or modified. acs.org The steric bulk of the diphenylphosphine (B32561) group (PPh2), once introduced, provides a significant energy barrier to rotation, locking the molecule into its chiral conformation. acs.org

Table 1: Synthetic Strategies for Axially Chiral P,N-Ligands

| Strategy | Key Reaction | Stereocontrol | Advantages |

| Chiral Auxiliary | Diastereoselective coupling | Use of an enantiomerically pure side chain | Avoids classical resolution of racemates. acs.org |

| Dynamic Kinetic Resolution | Pd-catalyzed C-P cross-coupling | Chiral phosphine ligand (e.g., Josiphos) | Good yields and high enantioselectivity for various heterobiaryl systems. acs.org |

| Classical Resolution | Formation of diastereomeric salts | Use of a chiral resolving agent with a metal complex of the racemic ligand | Can be effective but may require extensive screening of resolving agents. acs.org |

Applications in Enantioselective Addition Reactions (e.g., Hydroamination, Alkyne Additions)

The unique structural and electronic properties of N-PINAP and related phthalazinamine-based phosphine ligands make them highly effective in a range of enantioselective addition reactions. The well-defined chiral pocket created by the ligand around the metal center allows for high levels of stereocontrol in the formation of new chemical bonds.

A notable application is in the copper(I)-catalyzed enantioselective addition of terminal alkynes. For instance, the ligand (R,R)-N-pinap has been successfully employed in a highly chemo- and enantioselective three-component reaction involving tetrahydroisoquinolines, aldehydes, and terminal alkynes. acs.org This reaction efficiently constructs chiral tetrahydroisoquinoline-alkaloid derivatives, which are important structural motifs in biologically active compounds. acs.org The ligand's ability to control the facial selectivity of the addition to the intermediate iminium ion is crucial for the high enantiomeric excess observed.

While direct examples of hydroamination using this compound derived ligands are not extensively detailed, the broader class of chiral phosphine ligands has been instrumental in developing gold(I)-catalyzed intramolecular hydroamination of alkenes. nih.gov The electronic properties of the phosphine ligand significantly impact the reaction's effectiveness. nih.gov This suggests that phthalazinamine-based ligands could be tailored for such transformations. Similarly, silver-catalyzed cycloaddition reactions have been successfully mediated by PINAP ligands, achieving high yields and excellent enantioselectivities, demonstrating their versatility in controlling enantioselective addition processes across different metals and reaction types. acs.org

Table 2: Performance of N-PINAP Ligand in a Cu(I)-Catalyzed Alkyne Addition

| Substrates | Catalyst System | Product | Yield (%) | ee (%) |

| Tetrahydroisoquinoline, Aldehyde, Terminal Alkyne | CuI / (R,R)-N-pinap | Chiral 1,2-disubstituted Tetrahydroisoquinoline | High | High |

| Data derived from a representative reaction described in the literature. acs.org |

Mechanistic Investigations of Ligand-Catalyst Systems

Understanding the mechanism by which chiral ligand-catalyst systems operate is fundamental to optimizing existing reactions and designing new, more efficient catalysts. For systems involving this compound derived ligands like N-PINAP, the mechanism of stereoinduction is rooted in the coordination of the P,N-ligand to the metal center. This coordination forms a rigid, chiral environment that dictates the trajectory of the incoming substrates.

In gold-catalyzed hydroamination reactions, kinetic studies have shown that the nature of the phosphine ligand has a profound impact on the reaction rate. nih.gov More electron-withdrawing phosphines tend to lead to more effective reactions. nih.gov The mechanism often involves the π-activation of the alkene or alkyne by the cationic gold center, followed by nucleophilic attack from the amine. The ligand's role is to ensure that this attack occurs from a specific face, leading to the enantiomerically enriched product. Solvent cooperation can also play a significant role in the catalytic cycle. nih.gov

In the copper-catalyzed alkyne addition to tetrahydroisoquinolines, the N-PINAP ligand likely forms a chiral complex with the Cu(I) salt. acs.org This complex then participates in the activation of the terminal alkyne to form a copper acetylide. Simultaneously, it facilitates the formation of a chiral environment around the iminium ion generated from the tetrahydroisoquinoline and the aldehyde. The enantioselectivity arises from the sterically controlled addition of the copper acetylide to one of the enantiotopic faces of the iminium ion. The rigidity and specific geometry of the PINAP ligand are essential for creating a highly selective chiral pocket that minimizes the formation of the undesired enantiomer.

An extensive review of scientific literature and chemical databases reveals a significant lack of specific research data for the compound This compound concerning the biological mechanisms and molecular target interactions outlined in your request.

Studies available in the public domain focus on broader classes of related compounds, such as phthalazine derivatives, phthalazinones, or phthalimides. While this body of research investigates targets like Aurora kinases, VEGFR-2, phosphodiesterases, acetylcholinesterase, and monoamine oxidase, the findings are associated with molecules that are structurally distinct from this compound.

Consequently, there is no specific in vitro data, including enzyme inhibition profiles (IC50 values) or detailed antiproliferative effects on human cancer cell lines, directly attributable to this compound. Adhering to the strict instruction to focus solely on this specific compound, it is not possible to generate the requested article with the required scientifically accurate and detailed research findings for each specified section and subsection. The necessary experimental data for this compound does not appear to be available in the reviewed scientific literature.

Biological Mechanisms and Molecular Target Interactions in Vitro Studies

Cellular Activity and Mechanism of Action Investigations (In Vitro)

Antiproliferative Effects in Human Cancer Cell Lines

Efficacy Against Multidrug-Resistant (MDR) Cancer Phenotypes

There is no specific data in the scientific literature detailing the efficacy of N-Butyl-1-phthalazinamine against multidrug-resistant (MDR) cancer phenotypes.

However, the phthalazine (B143731) scaffold is a component of some complex molecules investigated for their potential to overcome MDR. For instance, certain phthalazinone derivatives have been explored as inhibitors of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are key contributors to MDR in cancer cells. Additionally, a complex phthalazin-1-amine derivative, AMG 900 (N-(4-((3-(2-aminopyrimidin-4-yl)pyridin-2-yl)oxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine), has been identified as a potent Aurora kinase inhibitor with activity against MDR cancer cell lines. These findings suggest that the general phthalazine structure may serve as a valuable backbone for designing compounds targeting MDR, though specific efficacy for the N-butyl derivative remains uninvestigated.

Table 1: Efficacy of this compound Against MDR Cancer Phenotypes

| Metric | Finding |

|---|---|

| Activity in MDR Cell Lines | No data available |

Apoptosis Induction Pathways in Cancer Cells

Specific studies on the apoptosis-inducing capabilities of this compound in cancer cells are not present in the available literature.

Research into other, more complex, phthalazine derivatives has shown that this class of compounds can induce apoptosis through various pathways. For example, certain synthesized phthalazine-based molecules have been shown to trigger apoptosis in breast cancer cell lines (such as MCF-7 and MDA-MB-231) and lung cancer cells. nih.govCurrent time information in Cocke County, US. The mechanisms identified for these related compounds include the inhibition of key proteins involved in cancer cell survival, such as Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP). nih.gov One study on a series of phthalazine derivatives showed that apoptosis induction in MDA-MB-231 breast cancer cells was a significant outcome. nih.gov However, without direct experimental evidence, it is not possible to confirm if this compound induces apoptosis or by what mechanism.

Table 2: Apoptosis Induction by this compound in Cancer Cells

| Pathway/Marker | Observation |

|---|---|

| Caspase Activation | No data available |

| Cell Cycle Arrest | No data available |

| BCl-2 Family Modulation | No data available |

Antioxidant and Neuroprotective Mechanisms

No in vitro studies detailing potential antioxidant or neuroprotective mechanisms for this compound are available in the scientific literature. While some phthalazine derivatives have been synthesized and evaluated for general antioxidant activity using assays like the ABTS method, specific data for the N-butyl variant is absent.

It is crucial to distinguish this compound from the extensively studied compound DL-3-n-butylphthalide (NBP). Although both contain a "butyl" group, they are structurally distinct molecules. NBP, a benzofuran (B130515) derivative, has demonstrated significant antioxidant and neuroprotective effects in numerous studies by modulating pathways related to oxidative stress and apoptosis. This information on NBP is not applicable to this compound due to the fundamental differences in their chemical structures.

Table 4: Antioxidant and Neuroprotective Profile of this compound

| Activity | Result |

|---|---|

| Free Radical Scavenging | No data available |

| Reduction of Oxidative Stress Markers | No data available |

Selectivity and Off-Target Kinase Inhibition

A kinase inhibition profile for this compound, including its selectivity and potential off-target effects, has not been published.

The broader class of phthalazine derivatives has been a focus of research in the development of kinase inhibitors. As previously mentioned, the complex phthalazinamine derivative AMG 900 is a potent and selective inhibitor of Aurora kinases. Other research has focused on phthalazinone-based scaffolds to develop selective inhibitors for kinases such as Aurora-A. The process of determining kinase selectivity typically involves screening a compound against a large panel of kinases to identify its primary targets and any off-target interactions. Without such a screening, the kinase inhibition profile of this compound remains unknown.

Table 5: Kinase Inhibition Profile of this compound

| Parameter | Finding |

|---|---|

| Primary Kinase Target(s) | No data available |

| IC50/Kd Values | No data available |

| Kinome Selectivity Score | No data available |

Future Research Directions and Academic Perspectives

Rational Design and Synthesis of Advanced N-Butyl-1-phthalazinamine Analogs

The future development of this compound as a lead compound in various applications hinges on the rational design and synthesis of advanced analogs. This approach allows for the systematic optimization of its chemical properties to enhance efficacy, selectivity, and application-specific performance.

A primary strategy involves the targeted modification of the N-butyl group. The length, branching, and introduction of cyclic moieties on the alkyl chain can significantly influence the compound's lipophilicity and steric profile, which in turn can affect its biological activity and material properties. Furthermore, the incorporation of various functional groups, such as hydroxyl, carboxyl, or additional amino groups, onto the butyl chain could introduce new interaction points with biological targets or facilitate integration into larger molecular systems.

Another key area for analog development is the functionalization of the phthalazine (B143731) core. The introduction of substituents at various positions on the benzene (B151609) ring of the phthalazine nucleus can modulate the electronic properties of the entire molecule. Electron-donating or electron-withdrawing groups can be strategically placed to fine-tune the compound's reactivity, photophysical characteristics, and binding affinity to specific targets. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven effective for the synthesis of various amino- and polyaminophthalazinones from brominated precursors. nih.gov A similar strategy could be adapted to synthesize a diverse library of this compound analogs with various substitution patterns on the phthalazine ring.

The synthesis of these advanced analogs would likely involve multi-step synthetic routes. A common approach to phthalazine derivatives starts from readily available precursors like phthalic anhydride (B1165640) or o-substituted benzoic acids, followed by cyclization with hydrazine (B178648) to form the phthalazinone core. nih.gov Subsequent chemical modifications, such as chlorination followed by nucleophilic substitution with n-butylamine, would lead to the desired this compound scaffold. Functionalization of the phthalazine ring could be achieved either by starting with appropriately substituted precursors or by late-stage modification of the formed phthalazine core.

To guide the rational design process, computational modeling and quantitative structure-activity relationship (QSAR) studies will be indispensable. Molecular docking simulations can predict the binding modes of designed analogs with specific biological targets, helping to prioritize synthetic efforts. ajchem-b.comnih.gov These in-silico tools, combined with a systematic synthetic exploration, will be crucial in unlocking the full potential of this compound analogs.

Table 1: Proposed this compound Analogs and Their Design Rationale

| Analog Type | Rationale for Synthesis | Potential Synthetic Route |

| Modification of the N-Alkyl Chain | ||

| Analogs with varied alkyl chain length (e.g., N-ethyl, N-hexyl) | To investigate the effect of lipophilicity on biological activity and material integration. | Reaction of 1-chlorophthalazine (B19308) with the corresponding primary amine. |

| Introduction of functional groups on the butyl chain (e.g., hydroxyl, amino) | To introduce new hydrogen bonding capabilities and potential for further conjugation. | Multi-step synthesis starting from a functionalized butylamine (B146782). |

| Substitution on the Phthalazine Ring | ||

| Introduction of electron-donating groups (e.g., -OCH3, -CH3) | To modulate the electronic properties and potentially enhance photophysical characteristics. | Synthesis starting from a substituted phthalic anhydride or benzoic acid. |

| Introduction of electron-withdrawing groups (e.g., -Cl, -NO2) | To alter the reactivity and binding affinity to biological targets. | Synthesis starting from a substituted phthalic anhydride or benzoic acid. |

| Hybrid Molecules | ||

| Conjugation with other pharmacophores (e.g., pyrazole (B372694), piperazine) | To create hybrid molecules with potentially synergistic or novel biological activities. | Multi-component reactions or convergent synthetic strategies. nih.govresearchgate.net |

Exploration of Novel Catalytic and Material Science Applications

While the majority of research on phthalazine derivatives has focused on their biological activities, their unique heterocyclic structure suggests potential for applications in catalysis and material science. Future research should explore these underexplored avenues for this compound and its analogs.

In the realm of catalysis, the nitrogen atoms within the phthalazine ring could potentially act as coordination sites for metal ions, forming organometallic complexes with catalytic activity. The synthesis of such complexes and the evaluation of their catalytic performance in various organic transformations, such as cross-coupling reactions or hydrogenations, would be a novel research direction. Furthermore, the development of chiral this compound analogs could lead to the creation of asymmetric catalysts for enantioselective synthesis. Some studies have explored the use of catalysts in the synthesis of phthalazine derivatives themselves, for instance, using visible light-catalyzed radical tandem reactions. researchgate.net

The field of material science offers another promising frontier. The extended π-conjugated system of the phthalazine core suggests that its derivatives could possess interesting photophysical properties, such as fluorescence or phosphorescence. ias.ac.in By systematically modifying the substituents on the phthalazine ring and the N-butyl chain, it may be possible to tune the emission wavelengths and quantum yields of these compounds. This could lead to their application as organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, or sensors for specific analytes. The study of the photophysical properties of phthalocyanines, which are structurally related to phthalazines, has revealed their suitability for a range of applications including nonlinear optical devices and photovoltaic cells, providing a strong rationale for investigating similar properties in phthalazine derivatives. researchgate.net

Furthermore, the ability of the phthalazine moiety to engage in π-π stacking interactions could be exploited for the development of self-assembling materials and liquid crystals. The N-butyl group can influence the packing of the molecules in the solid state, and by designing analogs with specific intermolecular interactions, it may be possible to create materials with desired morphologies and properties.

Table 2: Potential Applications of this compound Analogs in Catalysis and Material Science

| Application Area | Proposed Role of this compound Analog | Key Properties to Investigate |

| Catalysis | ||

| Homogeneous Catalysis | Ligand for transition metal catalysts. | Coordination chemistry with various metals; catalytic activity in cross-coupling, hydrogenation, etc. |

| Asymmetric Catalysis | Chiral ligand for enantioselective transformations. | Synthesis of enantiomerically pure analogs; evaluation of enantioselectivity in catalytic reactions. |

| Material Science | ||

| Organic Electronics | Emitter layer in OLEDs. | Photoluminescence quantum yield; emission wavelength; thermal stability. |

| Bioimaging | Fluorescent probe for cellular imaging. | Quantum yield in aqueous media; cell permeability; targeting specificity. |

| Supramolecular Chemistry | Building block for self-assembling materials. | Intermolecular interactions (π-π stacking, hydrogen bonding); solid-state packing. |

In-depth Mechanistic Studies of Biological Interactions at the Molecular Level (In Vitro)

A significant body of research has highlighted the diverse biological activities of phthalazine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Future research on this compound should include in-depth in vitro studies to elucidate its mechanism of action at the molecular level.

A crucial first step would be to screen this compound and its rationally designed analogs against a panel of biologically relevant targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases. Many phthalazine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.govresearchgate.net In vitro kinase assays would be instrumental in determining the inhibitory potency and selectivity of this compound analogs against VEGFR-2 and other kinases.

Once a primary molecular target is identified, further mechanistic studies can be employed to understand the binding interactions in detail. Molecular docking studies can provide initial models of how the compound fits into the active site of the target protein, identifying key amino acid residues involved in the interaction. ajchem-b.comnih.gov These computational predictions can then be validated through experimental techniques. Site-directed mutagenesis of the target protein, followed by binding assays, can confirm the importance of specific residues for compound binding.

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on the binding affinity and thermodynamics of the interaction between this compound analogs and their target protein. These studies are crucial for understanding the structure-activity relationship and for guiding the optimization of lead compounds.

Cell-based assays will be essential to bridge the gap between molecular interactions and cellular effects. For instance, if a compound is found to inhibit a specific kinase, its effect on downstream signaling pathways within cancer cell lines can be investigated using techniques like Western blotting. Assays to measure cell proliferation, apoptosis, and cell cycle progression will provide a comprehensive picture of the compound's cellular activity. rsc.org

Table 3: In Vitro Methodologies for Mechanistic Studies of this compound Analogs

| Methodology | Purpose | Expected Outcome |

| Target Identification and Validation | ||

| Kinase Inhibition Assays | To identify and quantify the inhibitory activity against a panel of protein kinases. | IC50 values, kinase selectivity profile. |

| Molecular Docking | To predict the binding mode and interactions with the target protein. | Identification of key binding residues, guiding analog design. |

| Site-Directed Mutagenesis | To validate the importance of specific amino acid residues for binding. | Changes in binding affinity upon mutation. |

| Biophysical Characterization of Binding | ||

| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of the binding interaction. | Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of binding. |

| Surface Plasmon Resonance (SPR) | To measure the kinetics of the binding interaction. | Association (kon) and dissociation (koff) rate constants. |

| Cellular Assays | ||

| Cell Viability Assays (e.g., MTT) | To determine the cytotoxic effect on cancer cell lines. | IC50 values for cell growth inhibition. |

| Apoptosis Assays (e.g., Annexin V/PI staining) | To investigate the induction of programmed cell death. | Quantification of apoptotic and necrotic cells. |

| Western Blotting | To analyze the effect on intracellular signaling pathways. | Changes in the phosphorylation status of key signaling proteins. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing N-Butyl-1-phthalazinamine with high purity?

- Answer : Synthesis should follow protocols for analogous phthalazine derivatives, such as nucleophilic substitution at the phthalazine nitrogen. Use reflux conditions with anhydrous solvents (e.g., THF or DMF) and catalysts like K₂CO₃. For characterization, employ ¹H/¹³C NMR to confirm substitution patterns and HPLC-MS (≥98% purity threshold) to verify purity. For new compounds, include elemental analysis and IR spectroscopy to validate functional groups .

- Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst loading) in the main manuscript, with extended datasets (e.g., TLC profiles, yield optimization curves) in supplementary materials .

Q. Which analytical techniques are critical for distinguishing this compound from structurally similar impurities?

- Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions. Compare retention times against known impurities (e.g., mono-alkylated byproducts) via reverse-phase HPLC with UV detection at 254 nm. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can solvent selection impact the reaction efficiency of this compound synthesis?

- Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require post-reaction purification to remove residues. Ionic liquids (e.g., [BMIM][BF₄]) can improve yields in biphasic systems, leveraging their low volatility for easier catalyst recovery . Include solvent screening tables (dielectric constants, boiling points) in supplementary data .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Answer : Conduct meta-analysis of existing studies to identify variables (e.g., cell line variability, assay protocols). Use dose-response curves to compare IC₅₀ values across models. If discrepancies persist, perform molecular docking studies to probe target binding affinity variations, correlating results with structural analogs (e.g., N,N-Dibutyl-1H-benzotriazole derivatives) .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

- Answer : Apply density functional theory (DFT) to calculate electron distribution at the phthalazine core, identifying reactive sites for functionalization. Pair with molecular dynamics simulations to assess ligand-protein stability over time. Validate predictions via iterative synthesis and SPR (surface plasmon resonance) binding assays .

Q. What protocols ensure safe handling of this compound given its potential toxicity?

- Answer : Follow GHS Category 2 guidelines for skin/eye protection. Use fume hoods for synthesis and LC-MS-compatible PPE (nitrile gloves, lab coats). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Include emergency contact templates (e.g., institutional EH&S numbers) in lab manuals .

Q. How do structural modifications at the butyl chain affect the compound’s stability under physiological conditions?

- Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Compare degradation products (e.g., oxidation at the α-carbon) between linear and branched alkyl chains. Use QSAR models to predict metabolic pathways and guide steric shielding strategies .

Methodological Guidelines

- Data Reporting : Adhere to journal standards (e.g., Beilstein Journal) by separating primary data (≤5 compounds in main text) from extensive datasets (supplementary files with raw spectra, crystallographic CIFs) .

- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational biology teams to address mechanistic hypotheses, ensuring alignment in experimental design (e.g., shared negative controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.